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molecular formula C14H19N3O B8365077 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No. B8365077
M. Wt: 245.32 g/mol
InChI Key: VISWITQIXYHZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722702B2

Procedure details

Additional 5-substituted 7-azaindoles were prepared following the protocol of Scheme 31, replacing 4-morpholineethanol with either 2-diethylamino-ethanol, 3-diethylamino-propan-1-ol, 2-piperidin-1-yl-ethanol, or 2-pyrrolidin-1-yl-ethanol to provide diethyl-[2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-ethyl]-amine, Diethyl-[3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-propyl]-amine, 5-(2-piperidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, and 5-(2-pyrrolidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8]O)[CH2:6][CH2:5]O[CH2:3][CH2:2]1.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][OH:15])[CH3:11].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][OH:24])[CH3:19].[N:27]1([CH2:33][CH2:34][OH:35])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[N:36]1([CH2:41][CH2:42][OH:43])[CH2:40][CH2:39][CH2:38][CH2:37]1>>[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][O:15][C:22]1[CH:23]=[C:8]2[CH:5]=[CH:6][NH:1][C:7]2=[N:20][CH:21]=1)[CH3:11].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][O:24][C:29]1[CH:30]=[C:31]2[CH:38]=[CH:37][NH:36][C:32]2=[N:27][CH:28]=1)[CH3:19].[N:27]1([CH2:33][CH2:34][O:35][C:3]2[CH:23]=[C:22]3[CH:26]=[CH:25][NH:20][C:21]3=[N:1][CH:2]=2)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[N:36]1([CH2:41][CH2:42][O:43][C:29]2[CH:30]=[C:31]3[CH:3]=[CH:2][NH:1][C:32]3=[N:27][CH:28]=2)[CH2:40][CH2:39][CH2:38][CH2:37]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCO)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCO)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOC=1C=C2C(=NC1)NC=C2)CC
Name
Type
product
Smiles
C(C)N(CCCOC=1C=C2C(=NC1)NC=C2)CC
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=C2C(=NC1)NC=C2
Name
Type
product
Smiles
N1(CCCC1)CCOC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08722702B2

Procedure details

Additional 5-substituted 7-azaindoles were prepared following the protocol of Scheme 31, replacing 4-morpholineethanol with either 2-diethylamino-ethanol, 3-diethylamino-propan-1-ol, 2-piperidin-1-yl-ethanol, or 2-pyrrolidin-1-yl-ethanol to provide diethyl-[2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-ethyl]-amine, Diethyl-[3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-propyl]-amine, 5-(2-piperidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, and 5-(2-pyrrolidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8]O)[CH2:6][CH2:5]O[CH2:3][CH2:2]1.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][OH:15])[CH3:11].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][OH:24])[CH3:19].[N:27]1([CH2:33][CH2:34][OH:35])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[N:36]1([CH2:41][CH2:42][OH:43])[CH2:40][CH2:39][CH2:38][CH2:37]1>>[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][O:15][C:22]1[CH:23]=[C:8]2[CH:5]=[CH:6][NH:1][C:7]2=[N:20][CH:21]=1)[CH3:11].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][O:24][C:29]1[CH:30]=[C:31]2[CH:38]=[CH:37][NH:36][C:32]2=[N:27][CH:28]=1)[CH3:19].[N:27]1([CH2:33][CH2:34][O:35][C:3]2[CH:23]=[C:22]3[CH:26]=[CH:25][NH:20][C:21]3=[N:1][CH:2]=2)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[N:36]1([CH2:41][CH2:42][O:43][C:29]2[CH:30]=[C:31]3[CH:3]=[CH:2][NH:1][C:32]3=[N:27][CH:28]=2)[CH2:40][CH2:39][CH2:38][CH2:37]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCO)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCO)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOC=1C=C2C(=NC1)NC=C2)CC
Name
Type
product
Smiles
C(C)N(CCCOC=1C=C2C(=NC1)NC=C2)CC
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=C2C(=NC1)NC=C2
Name
Type
product
Smiles
N1(CCCC1)CCOC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08722702B2

Procedure details

Additional 5-substituted 7-azaindoles were prepared following the protocol of Scheme 31, replacing 4-morpholineethanol with either 2-diethylamino-ethanol, 3-diethylamino-propan-1-ol, 2-piperidin-1-yl-ethanol, or 2-pyrrolidin-1-yl-ethanol to provide diethyl-[2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-ethyl]-amine, Diethyl-[3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-propyl]-amine, 5-(2-piperidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, and 5-(2-pyrrolidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8]O)[CH2:6][CH2:5]O[CH2:3][CH2:2]1.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][OH:15])[CH3:11].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][OH:24])[CH3:19].[N:27]1([CH2:33][CH2:34][OH:35])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[N:36]1([CH2:41][CH2:42][OH:43])[CH2:40][CH2:39][CH2:38][CH2:37]1>>[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][O:15][C:22]1[CH:23]=[C:8]2[CH:5]=[CH:6][NH:1][C:7]2=[N:20][CH:21]=1)[CH3:11].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][O:24][C:29]1[CH:30]=[C:31]2[CH:38]=[CH:37][NH:36][C:32]2=[N:27][CH:28]=1)[CH3:19].[N:27]1([CH2:33][CH2:34][O:35][C:3]2[CH:23]=[C:22]3[CH:26]=[CH:25][NH:20][C:21]3=[N:1][CH:2]=2)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[N:36]1([CH2:41][CH2:42][O:43][C:29]2[CH:30]=[C:31]3[CH:3]=[CH:2][NH:1][C:32]3=[N:27][CH:28]=2)[CH2:40][CH2:39][CH2:38][CH2:37]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCO)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCO)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOC=1C=C2C(=NC1)NC=C2)CC
Name
Type
product
Smiles
C(C)N(CCCOC=1C=C2C(=NC1)NC=C2)CC
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=C2C(=NC1)NC=C2
Name
Type
product
Smiles
N1(CCCC1)CCOC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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